
5-(4-methylphenyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methylphenyl)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds Indoles are known for their wide range of biological activities and are found in many natural products, including tryptophan, an essential amino acid The structure of this compound consists of an indole core with a 4-methylphenyl group attached to the 5-position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classic reaction used to prepare indoles from phenylhydrazines and ketones or aldehydes. In this case, 4-methylphenylhydrazine can be reacted with a suitable ketone or aldehyde under acidic conditions to yield this compound.
Another approach involves the palladium-catalyzed cross-coupling reaction between 4-methylphenylboronic acid and 5-bromoindole. This method typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
5-(4-methylphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the indole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine) in acetic acid or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
5-(4-methylphenyl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Indole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Biology: The compound is used in biochemical studies to investigate the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.
Industry: this compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-(4-methylphenyl)-1H-indole depends on its specific application. In medicinal chemistry, indole derivatives often interact with biological targets such as enzymes, receptors, and DNA. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which contribute to the binding affinity and specificity of the compound.
For example, in anticancer research, indole derivatives may inhibit the activity of enzymes involved in cell proliferation, such as kinases, or induce apoptosis by interacting with DNA. The exact molecular targets and pathways involved vary depending on the specific indole derivative and its structural modifications.
相似化合物的比较
Similar Compounds
Indole: The parent compound of 5-(4-methylphenyl)-1H-indole, which lacks the 4-methylphenyl group.
5-Bromoindole: An indole derivative with a bromine atom at the 5-position.
5-Methoxyindole: An indole derivative with a methoxy group at the 5-position.
Uniqueness
This compound is unique due to the presence of the 4-methylphenyl group at the 5-position of the indole ring. This substitution can significantly alter the compound’s electronic properties, reactivity, and biological activity compared to other indole derivatives. The 4-methylphenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with hydrophobic targets.
属性
分子式 |
C15H13N |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
5-(4-methylphenyl)-1H-indole |
InChI |
InChI=1S/C15H13N/c1-11-2-4-12(5-3-11)13-6-7-15-14(10-13)8-9-16-15/h2-10,16H,1H3 |
InChI 键 |
UPEZZOOZPQQCTL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


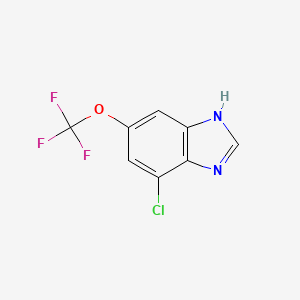
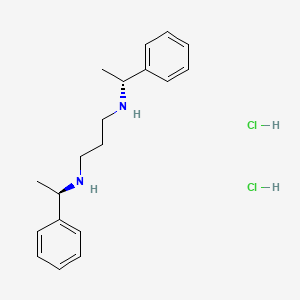
![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)
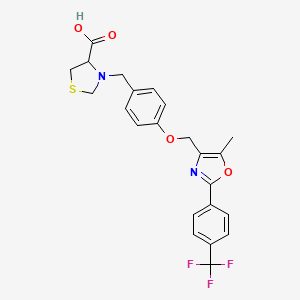


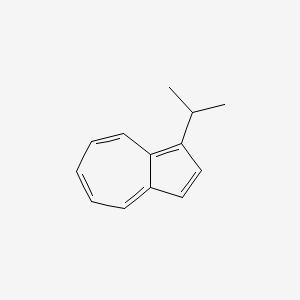
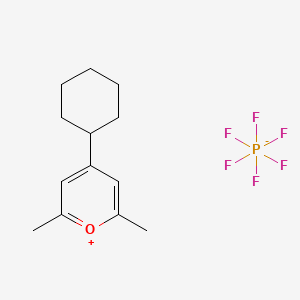

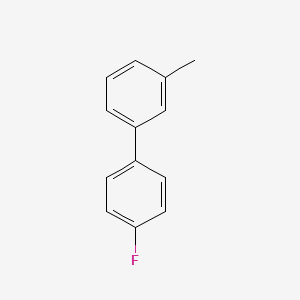
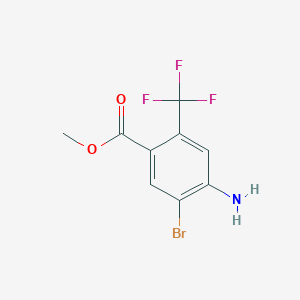

![3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate](/img/structure/B15203116.png)

